molecular formula C23H29NO B13788532 N-Ethyl-norgranatanol-3-alpha-benzhydrylaether [German] CAS No. 6552-29-0

N-Ethyl-norgranatanol-3-alpha-benzhydrylaether [German]

Cat. No.: B13788532
CAS No.: 6552-29-0
M. Wt: 335.5 g/mol
InChI Key: LVJWCDBYEDZHHJ-UHFFFAOYSA-N
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Description

N-Ethyl-norgranatanol-3-alpha-benzhydrylaether is a complex organic compound with a unique structure that includes an ethyl group, a norgranatanol core, and a benzhydrylaether moiety

Properties

CAS No.

6552-29-0

Molecular Formula

C23H29NO

Molecular Weight

335.5 g/mol

IUPAC Name

3-benzhydryloxy-9-ethyl-9-azabicyclo[3.3.1]nonane

InChI

InChI=1S/C23H29NO/c1-2-24-20-14-9-15-21(24)17-22(16-20)25-23(18-10-5-3-6-11-18)19-12-7-4-8-13-19/h3-8,10-13,20-23H,2,9,14-17H2,1H3

InChI Key

LVJWCDBYEDZHHJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2CCCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of the Norgranatanol Core

The norgranatanol core is prepared via demethylation and ring modification of granatanol derivatives. This step often involves:

  • Demethylation: Using reagents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) to remove methyl groups.
  • Ring Contraction or Expansion: Employing acid or base catalysis to adjust ring size and stereochemistry to achieve the norgranatanol framework.

N-Ethylation Procedure

The nitrogen atom in the norgranatanol core is selectively ethylated using:

  • Ethyl Halides: Ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate (K2CO3).
  • Reductive Amination: Using acetaldehyde and a reducing agent like sodium cyanoborohydride (NaBH3CN) to introduce the ethyl group under mild conditions.

Introduction of the 3-alpha-Benzhydrylaether Group

The benzhydrylaether moiety is attached at the 3-alpha position through etherification:

  • Nucleophilic Substitution: Reaction of the 3-alpha hydroxyl group with benzhydryl chloride or benzhydryl bromide under basic conditions.
  • Williamson Ether Synthesis: Using sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate the hydroxyl, followed by reaction with benzhydryl halide.

Comparative Table of Preparation Methods

Step Method Reagents/Conditions Advantages Disadvantages
Norgranatanol Core Synthesis Demethylation and ring modification BBr3, AlCl3, acid/base catalysis High selectivity for core structure Requires careful control of conditions
N-Ethylation Alkylation with ethyl halides Ethyl bromide/iodide, K2CO3 Straightforward, widely used Possible over-alkylation
Reductive amination Acetaldehyde, NaBH3CN Mild conditions, good yield Requires careful handling of reagents
3-alpha-Benzhydrylaether Formation Nucleophilic substitution Benzhydryl chloride/bromide, base Direct and efficient Sensitive to moisture
Williamson Ether Synthesis NaH or t-BuOK, benzhydryl halide High yield, strong base activation Requires anhydrous conditions

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-norgranatanol-3-alpha-benzhydrylaether can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, ethanol, water

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

N-Ethyl-norgranatanol-3-alpha-benzhydrylaether has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Studied for its potential therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-Ethyl-norgranatanol-3-alpha-benzhydrylaether involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-Ethyl-norgranatanol-3-alpha-benzhydrylaether can be compared with other similar compounds, such as:

  • N-Ethyl-norgranatanol-3-alpha-benzhydrylamine
  • N-Ethyl-norgranatanol-3-alpha-benzhydrylether
  • N-Ethyl-norgranatanol-3-alpha-benzhydrylketone

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and potential applications. The uniqueness of N-Ethyl-norgranatanol-3-alpha-benzhydrylaether lies in its specific combination of functional groups, which confer distinct reactivity and biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification protocols for N-Ethyl-norgranatanol-3-alpha-benzhydrylaether to ensure high yield and structural fidelity?

  • Methodological Answer : Synthesis should follow multi-step protocols involving alkylation and etherification reactions under inert atmospheres. For purification, use preparative HPLC with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to isolate the target compound. Monitor reaction intermediates via thin-layer chromatography (TLC) and confirm purity (>98%) by LC-MS (e.g., using electrospray ionization) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing N-Ethyl-norgranatanol-3-alpha-benzhydrylaether’s structural and stereochemical properties?

  • Methodological Answer : Employ a combination of 1^1H/13^{13}C NMR (in deuterated DMSO or CDCl3_3) to resolve stereochemistry at the 3-alpha position. High-resolution mass spectrometry (HRMS) with MALDI-TOF can confirm molecular weight. For chiral purity, use chiral stationary phase HPLC (e.g., Chiralpak AD-H column) with isopropanol/hexane mobile phases. Cross-validate results with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental binding affinity data for N-Ethyl-norgranatanol-3-alpha-benzhydrylaether be systematically addressed?

  • Methodological Answer : Apply ensemble docking simulations (e.g., using AutoDock Vina or Schrödinger Suite) with flexible receptor models to account for protein conformational changes. Validate computational results via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) under physiological buffer conditions (e.g., PBS pH 7.4). Adjust force field parameters in molecular dynamics simulations to reconcile free energy calculations with experimental KdK_d values .

Q. What strategies are recommended for resolving contradictions in cytotoxicity data across different cell lines or animal models?

  • Methodological Answer : Conduct meta-analysis of dose-response curves (e.g., IC50_{50}, LD50_{50}) using hierarchical Bayesian models to account for inter-study variability. Validate findings via orthogonal assays:

  • In vitro : Compare apoptosis markers (Annexin V/PI staining) with mitochondrial membrane potential assays (JC-1 dye).
  • In vivo : Use transgenic models to isolate target-specific effects (e.g., CRISPR knockouts). Apply the Benjamini-Hochberg correction to minimize false discovery rates in high-throughput datasets .

Q. How can the metabolic stability of N-Ethyl-norgranatanol-3-alpha-benzhydrylaether be evaluated to inform pharmacokinetic modeling?

  • Methodological Answer : Perform microsomal stability assays (human/rat liver microsomes) with NADPH cofactors, quantifying parent compound depletion via LC-MS/MS. Identify major metabolites using UPLC-QTOF and compare with in silico predictions (e.g., Meteor Nexus). Integrate results into compartmental PK models (e.g., NONMEM) to estimate hepatic extraction ratios and bioavailability .

Data Analysis and Reproducibility

Q. What statistical frameworks are robust for analyzing dose-dependent synergistic/antagonistic effects in combination therapy studies involving this compound?

  • Methodological Answer : Use the Chou-Talalay combination index (CI) method with CompuSyn software, validating results via Bliss independence or Loewe additivity models. For reproducibility, pre-register experimental designs (e.g., on Open Science Framework) and include positive/negative controls (e.g., cyclophosphamide for alkylating agents) in all assays .

Q. How should researchers handle batch-to-batch variability in compound synthesis during longitudinal studies?

  • Methodological Answer : Implement quality control (QC) protocols:

  • Pre-synthesis : Standardize starting materials (e.g., ≥99% purity for norgranatanol derivatives).
  • Post-synthesis : Track impurities via 1^1H NMR and LC-UV (λ = 254 nm).
  • Statistical Control : Use multivariate analysis (PCA or PLS-DA) to correlate impurity profiles with bioactivity outliers .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling N-Ethyl-norgranatanol-3-alpha-benzhydrylaether in electrophysiology or in vivo neuropharmacology studies?

  • Methodological Answer : Adhere to OSHA guidelines for neurotoxic compounds:

  • Use fume hoods (≥100 fpm face velocity) during weighing and formulation.
  • For in vivo administration, employ closed-circuit infusion systems to minimize aerosol exposure.
  • Monitor acute neurobehavioral effects (e.g., Irwin tests) in rodents pre- and post-dosing .

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